2-Amino-4-(3-methylthiophen-2-yl)butanoic acid
Description
Properties
IUPAC Name |
2-amino-4-(3-methylthiophen-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-13-8(6)3-2-7(10)9(11)12/h4-5,7H,2-3,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNVYGNYLXUXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Chiral Glycine Ni(II) Complexes
A practical method for preparing amino acids with substituted side chains involves the alkylation of glycine Ni(II) complexes. This method has been successfully applied to related compounds and offers good stereocontrol and scalability.
Procedure : The glycine Ni(II) complex is reacted with an appropriate alkyl halide bearing the 3-methylthiophen-2-yl substituent under basic conditions (e.g., NaOH in dry DMF). Control of temperature and atmosphere (dry, oxygen-free) is crucial to minimize side reactions such as oxidation or elimination.
Challenges : Alkylation reagents with sensitive groups like trifluoromethyl or heteroaryl substituents can decompose under basic conditions. Optimization of solvent purity, base form, and reaction scale is necessary to achieve high yield and stereoselectivity.
Outcomes : On small scale, yields up to 98% with good diastereoselectivity have been reported for similar systems. Scale-up requires careful control to avoid decreased yields and stereochemical purity.
Dynamic Kinetic Resolution (DKR)
DKR is an effective alternative for preparing enantiomerically pure amino acids from racemic mixtures.
Mechanism : The racemate undergoes interconversion between enantiomers under reaction conditions, while a chiral catalyst or ligand selectively converts one enantiomer to the desired product, driving the equilibrium toward enantiopure material.
Advantages : This method avoids the need for chromatographic purification and can be scaled to multigram quantities.
Application : Though demonstrated mainly for trifluoromethylated amino acids, the DKR approach can be adapted for thiophene-substituted analogs by selecting appropriate chiral ligands and reaction conditions.
Protection and Coupling Reactions
Protecting Groups : The amino group is often protected with Boc or Cbz groups during synthesis to prevent side reactions.
Coupling Agents : For amide bond formation or further derivatization, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used in polar solvents such as methanol or isopropanol.
Isolation : The product often crystallizes out upon dilution with water or a water-alcohol mixture, allowing easy isolation by filtration.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Alkylation of Glycine Ni(II) Complex | Stereoselective alkylation with substituted alkyl halides | High stereocontrol, scalable | Sensitive to reaction conditions, reagent stability |
| Dynamic Kinetic Resolution (DKR) | Enzymatic or chemical resolution of racemic mixture | Avoids chromatography, scalable | Requires suitable chiral catalysts/ligands |
| Protection and Coupling Reactions | Use of Boc/Cbz protecting groups and coupling agents | Facilitates selective reactions | Additional steps for protection/deprotection |
Detailed Research Findings and Data
While direct experimental data for this compound is scarce, analogous compounds provide valuable insights:
Yield and Purity : Alkylation methods have yielded products with up to 96-98% yield and >99% purity by HPLC when optimized for solvent, temperature, and reagent quality.
Solvent Effects : Polar solvents miscible with water, such as methanol, ethanol, or isopropanol, are preferred for coupling and crystallization steps.
Temperature Control : Reactions are typically conducted between 15°C and the solvent boiling point to balance reaction rate and selectivity.
Isolation Techniques : Filtration of crystalline products after dilution with water/alcohol mixtures is effective for product recovery.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.
Industry: It is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-amino-4-(substituted-thio)butanoic acids and their properties, derived from the evidence:
Key Observations:
Substituent Effects on Reactivity and Stability: The methylthio derivative (methionine) is biologically essential, with a sulfur atom critical for methylation reactions . Trifluoromethylthio groups enhance chemical stability and metabolic resistance due to the electron-withdrawing effects of fluorine .
Physicochemical Properties :
- Solubility : Methionine (methylthio) is water-soluble (~33 g/L at 20°C), whereas ethylthio and trifluoromethylthio analogs exhibit lower solubility due to increased hydrophobicity.
- Thermal Stability : Ionic liquid crystal derivatives (e.g., p-toluenesulfonate salts) display phase transitions between 80–120°C, making them candidates for advanced materials .
Safety and Handling :
- The ethylthio analog (CAS 535-32-0) requires stringent safety protocols due to its irritant properties, while methionine is generally recognized as safe (GRAS) .
Limitations and Notes
Comparisons are based on structural analogs with modified thioether substituents.
Substituent Heterogeneity : Thiophene-containing derivatives (vs. aliphatic thioethers) may exhibit distinct electronic and steric effects, necessitating further study.
Biological Activity
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.
The biological activity of this compound is primarily attributed to its structural components:
- Thiophene Ring : Facilitates interactions with enzymes and receptors through π-π stacking and hydrogen bonding.
- Carboxylic Acid Group : Engages in hydrogen bonding with biological molecules, potentially influencing their functionality.
These interactions suggest that the compound may modulate enzymatic activity and influence cellular pathways related to inflammation and microbial growth.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation through the modulation of specific signaling pathways.
- Potential Therapeutic Applications : The compound is being explored as a pharmaceutical intermediate, with ongoing research into its efficacy in various therapeutic contexts.
Case Studies
Several studies have focused on the biological activity of thiophene derivatives similar to this compound. Here are some notable findings:
In Vivo and In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. For instance, it was found to inhibit certain GABA transporters, which are critical in neurotransmission regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
